N,N-dimethyl-1-[(2S)-piperidin-2-yl]methanamine
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Overview
Description
N,N-dimethyl-1-[(2S)-piperidin-2-yl]methanamine is a tertiary amine compound with a piperidine ring. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound’s structure consists of a piperidine ring attached to a methanamine group, which is further substituted with two methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1-[(2S)-piperidin-2-yl]methanamine typically involves the reaction of piperidine with formaldehyde and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Starting Materials: Piperidine, formaldehyde, and dimethylamine.
Reaction Conditions: The reaction is usually conducted in an aqueous medium at a temperature range of 20-30°C.
Procedure: Piperidine is reacted with formaldehyde to form a piperidine-methanol intermediate, which is then treated with dimethylamine to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-1-[(2S)-piperidin-2-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditions typically involve mild temperatures and aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous conditions.
Substitution: Various nucleophiles such as halides, thiols, and amines; reactions are carried out under controlled temperatures and solvents.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
N,N-dimethyl-1-[(2S)-piperidin-2-yl]methanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of neurotransmitter systems and receptor binding assays.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N,N-dimethyl-1-[(2S)-piperidin-2-yl]methanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to changes in cellular signaling pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylethanamine: A tertiary amine with a simpler structure, lacking the piperidine ring.
N-methyl-1-propanamine: A secondary amine with a propyl group instead of a piperidine ring.
N-ethylethanamine: A secondary amine with ethyl groups attached to the nitrogen atom.
Uniqueness
N,N-dimethyl-1-[(2S)-piperidin-2-yl]methanamine is unique due to its piperidine ring structure, which imparts specific chemical and biological properties. This structural feature makes it distinct from other tertiary amines and contributes to its diverse applications in various fields.
Properties
IUPAC Name |
N,N-dimethyl-1-[(2S)-piperidin-2-yl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-10(2)7-8-5-3-4-6-9-8/h8-9H,3-7H2,1-2H3/t8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQYLBWVRBQOGI-QMMMGPOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CCCCN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@@H]1CCCCN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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